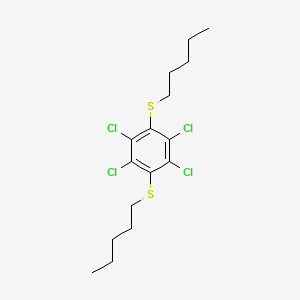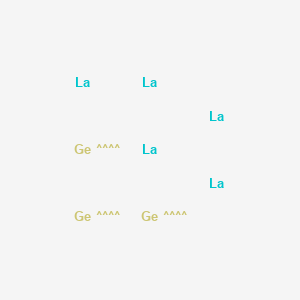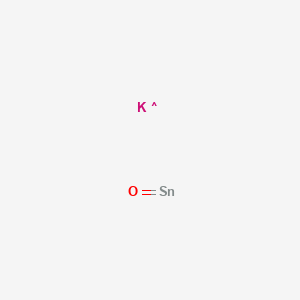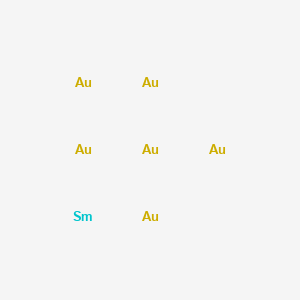
Gold;samarium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold;samarium is a compound formed by the combination of gold (Au) and samarium (Sm). Samarium is a rare-earth element that belongs to the lanthanide series, while gold is a well-known precious metal. The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gold;samarium compounds can be synthesized through various methods. One common method involves the reduction of samarium oxide (Sm₂O₃) with gold at high temperatures. This process typically requires temperatures around 1000°C and high pressure to ensure complete reaction . Another method involves the use of samarium(II) iodide (SmI₂) as a reducing agent to facilitate the formation of this compound compounds .
Industrial Production Methods: In industrial settings, the preparation of this compound compounds often involves the use of sealed tube methods to prevent the loss of volatile reactants. For example, samarium sulfide (SmS) can be prepared by heating samarium metal with sulfur in an evacuated silica tube at around 1000 K . Similar methods can be adapted for the production of this compound compounds.
Analyse Des Réactions Chimiques
Types of Reactions: Gold;samarium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, samarium in the compound can react with halogens to form samarium halides . Additionally, samarium(II) iodide is known for its ability to reduce organic compounds through electron transfer and proton transfer steps .
Common Reagents and Conditions: Common reagents used in reactions involving this compound compounds include halogens (e.g., chlorine, bromine), hydrogen gas, and organic solvents such as tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) . These reactions often require specific conditions, such as elevated temperatures and the presence of co-solvents, to proceed efficiently.
Major Products Formed: The major products formed from reactions involving this compound compounds depend on the specific reactants and conditions used. For example, the reaction of samarium with halogens typically produces samarium halides, while reduction reactions with organic compounds can yield various reduced products .
Applications De Recherche Scientifique
Gold;samarium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in organic synthesis and as reducing agents in various reactions . In biology and medicine, this compound compounds are explored for their potential use in cancer treatments and as components in medical imaging . In industry, these compounds are utilized in the production of high-performance magnets and as additives in glass and ceramics .
Mécanisme D'action
The mechanism by which gold;samarium compounds exert their effects involves electron transfer and interaction with molecular targets. For example, samarium(II) iodide acts as a one-electron reductant, facilitating the reduction of organic compounds through a series of electron transfer and proton transfer steps . The molecular targets and pathways involved in these reactions include functionalized carbonyl compounds, organic halides, and nitro compounds .
Comparaison Avec Des Composés Similaires
Gold;samarium compounds can be compared with other similar compounds, such as samarium halides, samarium oxides, and samarium hydrides . These compounds share some common properties, such as the ability to undergo reduction and oxidation reactions, but this compound compounds are unique in their combination of gold and samarium, which imparts distinct properties and applications. For instance, samarium oxides are primarily used in high-temperature applications, while this compound compounds have broader applications in both scientific research and industry .
Similar Compounds
- Samarium halides (e.g., SmCl₃, SmBr₂)
- Samarium oxides (e.g., Sm₂O₃, SmO)
- Samarium hydrides (e.g., SmH₂, SmH₃)
- Samarium sulfides (e.g., SmS)
Propriétés
Numéro CAS |
11092-62-9 |
|---|---|
Formule moléculaire |
Au6Sm |
Poids moléculaire |
1332.2 g/mol |
Nom IUPAC |
gold;samarium |
InChI |
InChI=1S/6Au.Sm |
Clé InChI |
WXVFWNWSEZZQPO-UHFFFAOYSA-N |
SMILES canonique |
[Sm].[Au].[Au].[Au].[Au].[Au].[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


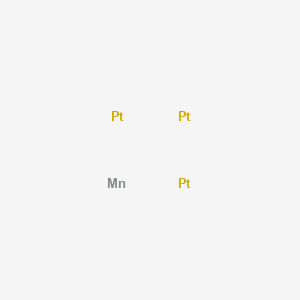


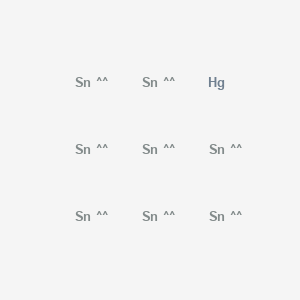
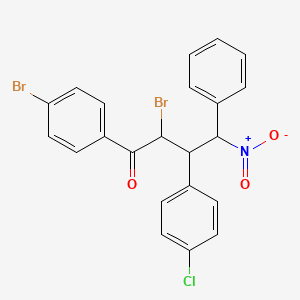
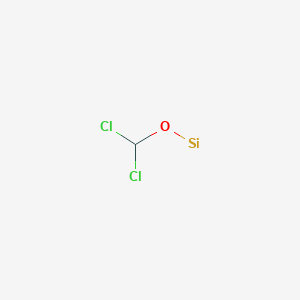
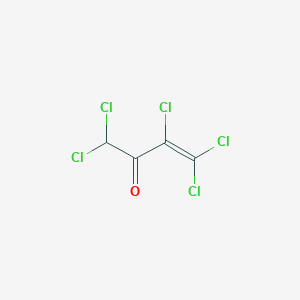
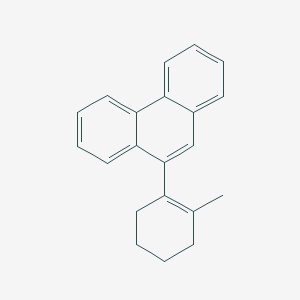
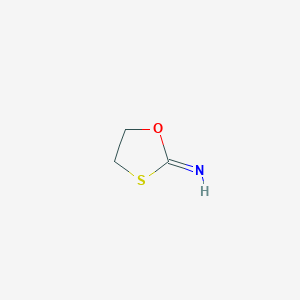
![N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide](/img/structure/B14724717.png)
